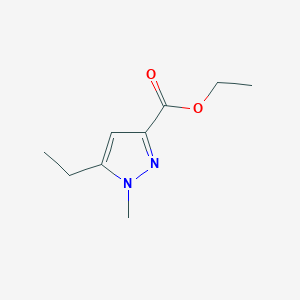

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through the condensation of ethyl acetoacetate with methylhydrazine in the presence of an acid catalyst. The reaction typically involves the slow addition of ethyl acetoacetate to a cooled solution of methylhydrazine in ethanol, followed by stirring and subsequent heating . Another method involves the reaction of 3-ethylpyrazole-5-carboxylate with dimethyl sulfate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and eco-friendliness of the process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Role in Agrochemicals:

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in the formulation of crop protection agents .

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Fungicides | Used as an active ingredient in formulations to combat fungal diseases in crops. |

| Herbicides | Acts as a selective herbicide to control unwanted vegetation without harming crops. |

Pharmaceutical Development

Potential Therapeutic Uses:

The compound is being explored for its potential in designing novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. This makes it relevant for addressing pain management needs and treating various inflammatory conditions .

Case Study: Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in preclinical models. For instance, studies have shown that certain derivatives can reduce inflammation markers in animal models of arthritis.

Material Science

Applications in Polymers:

In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for various industrial applications .

Table 2: Material Science Applications

| Application Type | Benefits |

|---|---|

| Specialty Polymers | Improved mechanical properties and resistance to degradation. |

| Coatings | Enhanced protective features against environmental factors such as UV radiation and moisture. |

Food Industry

Flavoring Agent:

In the food industry, this compound is used as a flavoring agent or food additive. It contributes to the enhancement of taste profiles in various food products, making it a useful ingredient in food formulation .

Table 3: Food Industry Applications

| Application Type | Function |

|---|---|

| Flavoring Agent | Enhances taste profiles in processed foods. |

| Food Additive | Improves overall sensory qualities of food products. |

Research Applications

Role as a Reagent:

In laboratory settings, this compound is employed as a reagent in organic synthesis. It facilitates the development of complex molecular structures necessary for various scientific studies, making it an essential tool for chemists .

Case Study: Organic Synthesis

A recent study demonstrated the use of this compound in synthesizing novel pyrazole derivatives with potential biological activity. The compound's ability to act as a versatile building block has been highlighted in multiple synthetic routes.

Mecanismo De Acción

The mechanism of action of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

- 3-methyl-1-phenyl-1H-pyrazol-5-ol

- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 1, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .

Actividad Biológica

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a partial agonist of trace amine-associated receptors (TAARs). This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting data in a structured format.

Overview of this compound

This compound belongs to the pyrazole family, which has been noted for various pharmacological properties. The compound's structure allows it to interact with several biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes.

1. Interaction with Trace Amine-Associated Receptors (TAARs)

This compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in several central nervous system (CNS) disorders, making the compound a candidate for therapeutic applications in conditions such as schizophrenia, bipolar disorder, and depression. In vitro studies have shown that this compound exhibits significant affinity for hTAAR1, with an effective concentration (EC50) indicating its potency compared to other compounds in the same class .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| This compound | X.XX | Partial Agonist |

| Comparative Compound A | Y.YY | Full Agonist |

| Comparative Compound B | Z.ZZ | Antagonist |

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of pyrazole derivatives, including this compound. In models of inflammation, compounds similar to this pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

3. Neuroprotective Effects

The neuroprotective potential of this compound stems from its interaction with neurotransmitter systems. By modulating TAARs and possibly other receptors like serotonin and adrenergic receptors, this compound may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activities of this compound:

Study 1: Evaluation of hTAAR1 Agonism

In vitro assays demonstrated that this compound acts as a partial agonist at hTAAR1, showing promising results for potential CNS therapeutic applications.

Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups .

Propiedades

IUPAC Name |

ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERUIWILZNIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622899 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-14-9 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.